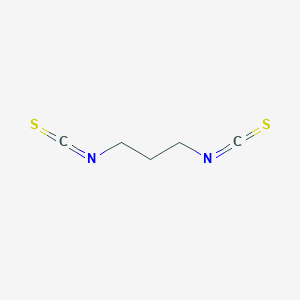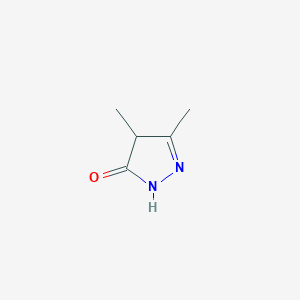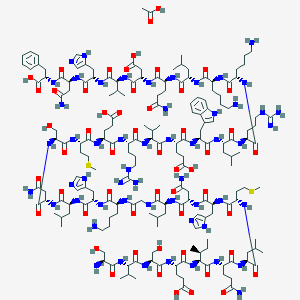
1,3-二异硫氰酸丙烷
描述
1,3-Diisothiocyanatopropane is a chemical compound with the molecular formula C₅H₆N₂S₂. It belongs to the family of isothiocyanates, which are known for their reactivity and versatility in various chemical reactions. This compound is characterized by the presence of two isothiocyanate groups attached to a propane backbone. It is a colorless liquid with a pungent odor and is commonly used in medical, environmental, and industrial research.
科学研究应用
1,3-Diisothiocyanatopropane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including thiourea, carbamate, and dithiocarbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diisothiocyanatopropane can be synthesized through the reaction of 1,3-diaminopropane with thiophosgene or 1,10-thiocarbonyldi-2(1H)-pyridone. The general procedure involves dissolving 1,3-diaminopropane in anhydrous dichloromethane under an inert atmosphere. Thiophosgene or 1,10-thiocarbonyldi-2(1H)-pyridone is then added to the solution, and the reaction is allowed to proceed with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). The desired product is obtained as a colorless oil after purification by flash chromatography .
Industrial Production Methods
In industrial settings, the production of 1,3-Diisothiocyanatopropane typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Diisothiocyanatopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and dithiocarbamate derivatives, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding adducts.
Cyclization Reactions: It can undergo intramolecular cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.
Solvents: Anhydrous dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Catalysts: In some reactions, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) may be used to facilitate the reaction.
Major Products Formed
Thiourea Derivatives: Formed by the reaction with amines.
Carbamate Derivatives: Formed by the reaction with alcohols.
Dithiocarbamate Derivatives: Formed by the reaction with thiols.
作用机制
The mechanism of action of 1,3-Diisothiocyanatopropane involves its reactivity with nucleophiles, particularly amino groups in proteins and enzymes. The isothiocyanate groups can form covalent bonds with nucleophilic sites, leading to the modification or inhibition of enzyme activity. This reactivity is exploited in various applications, including enzyme inhibition studies and the development of enzyme inhibitors.
相似化合物的比较
Similar Compounds
1,2-Diisothiocyanatoethane: Similar structure with two isothiocyanate groups attached to an ethane backbone.
1,4-Diisothiocyanatobutane: Similar structure with two isothiocyanate groups attached to a butane backbone.
Phenyl isothiocyanate: Contains a single isothiocyanate group attached to a phenyl ring.
Uniqueness
1,3-Diisothiocyanatopropane is unique due to its specific structure, which allows for the formation of a variety of derivatives through substitution and addition reactions. Its reactivity and versatility make it a valuable reagent in organic synthesis and scientific research.
属性
IUPAC Name |
1,3-diisothiocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c8-4-6-2-1-3-7-5-9/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDFWROECINQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031712 | |
| Record name | 1,3-Diisothiocyanatopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52714-52-0, 109704-32-7 | |
| Record name | Propane, 1,3-diisothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052714520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diisothiocyanatopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109704-32-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)







![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)


![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)


